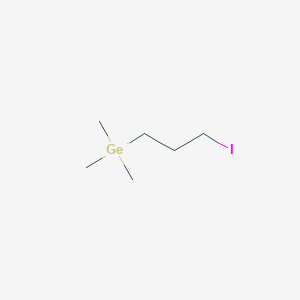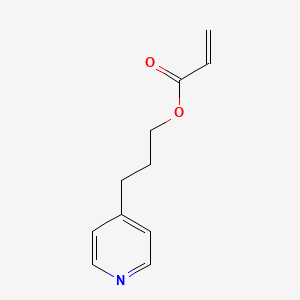![molecular formula C17H14N3O3PSi B14225177 Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane CAS No. 719300-34-2](/img/structure/B14225177.png)
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a diphenyl and a triisocyanatosilyl ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable triisocyanatosilyl ethyl precursor. One common method includes the reaction of diphenylphosphine with 2-(triisocyanatosilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate groups.
Coordination: Transition metals such as palladium or platinum can form complexes with the phosphane group under mild conditions.
Major Products Formed
Oxidation: Diphenyl[2-(triisocyanatosilyl)ethyl]phosphine oxide.
Substitution: Urea derivatives or carbamate esters.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The phosphane group can also undergo oxidation, affecting the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphane
- Diphenyl[2-(trifluorosilyl)ethyl]phosphane
- Tris[2-(diphenylphosphino)ethyl]phosphane
Uniqueness
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is unique due to the presence of the triisocyanatosilyl group, which imparts distinct reactivity and potential for forming diverse products. This makes it particularly valuable in applications requiring specific chemical transformations and material properties .
Eigenschaften
CAS-Nummer |
719300-34-2 |
|---|---|
Molekularformel |
C17H14N3O3PSi |
Molekulargewicht |
367.37 g/mol |
IUPAC-Name |
diphenyl(2-triisocyanatosilylethyl)phosphane |
InChI |
InChI=1S/C17H14N3O3PSi/c21-13-18-25(19-14-22,20-15-23)12-11-24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-12H2 |
InChI-Schlüssel |
OVOQPJHLOCZYDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC[Si](N=C=O)(N=C=O)N=C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


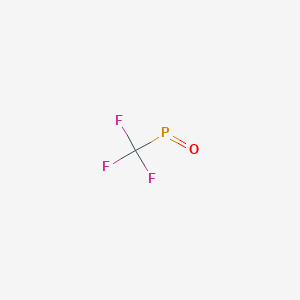
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)

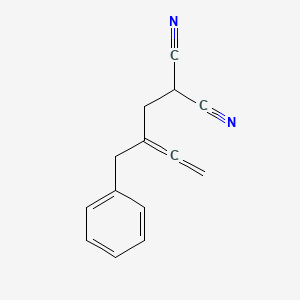
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
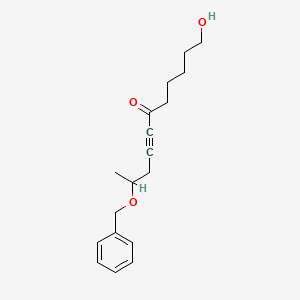
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
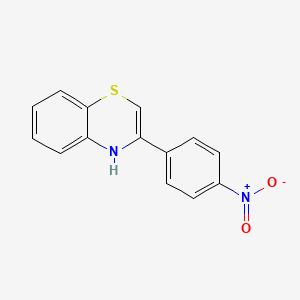
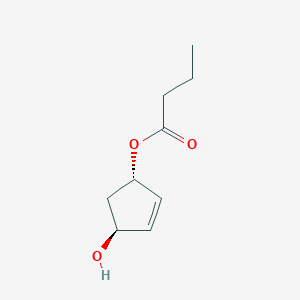
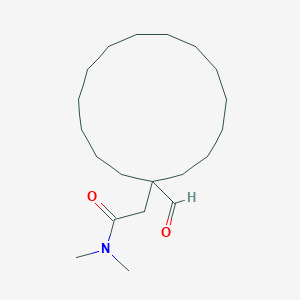
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)

